molecular formula C18H14BrN3S B2697927 2-((1-benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)acetonitrile CAS No. 1207024-62-1

2-((1-benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)acetonitrile

Cat. No.: B2697927
CAS No.: 1207024-62-1
M. Wt: 384.3
InChI Key: XCEIZRNIRLMEOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((1-Benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)acetonitrile is a synthetic organic compound featuring an imidazole ring substituted with a benzyl group and a bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)acetonitrile typically involves multi-step organic synthesis. One common route starts with the preparation of the imidazole core, followed by the introduction of the benzyl and bromophenyl substituents. The final step involves the thiolation and acetonitrile addition.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-((1-Benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-((1-benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)acetonitrile is used as a building block for the synthesis of more complex molecules

Biology

This compound has potential applications in biology due to its imidazole core, which is a common motif in many biologically active molecules. It can be used in the design of enzyme inhibitors or as a scaffold for drug development.

Medicine

In medicinal chemistry, derivatives of this compound may exhibit pharmacological activity, such as antimicrobial, antifungal, or anticancer properties. Research is ongoing to explore its potential as a therapeutic agent.

Industry

In industry, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its unique structure allows for the development of novel polymers and coatings with specific properties.

Mechanism of Action

The mechanism of action of 2-((1-benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)acetonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The imidazole ring can coordinate with metal ions, affecting metalloproteins and enzymes.

Comparison with Similar Compounds

Similar Compounds

    2-((1-Benzyl-1H-imidazol-2-yl)thio)acetonitrile: Lacks the bromophenyl group, which may result in different reactivity and biological activity.

    2-((1-Benzyl-5-phenyl-1H-imidazol-2-yl)thio)acetonitrile: Similar structure but without the bromine atom, affecting its electronic properties and reactivity.

Uniqueness

The presence of the bromophenyl group in 2-((1-benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)acetonitrile makes it unique compared to its analogs. This group can participate in additional chemical reactions, such as nucleophilic aromatic substitution, and may enhance its biological activity due to the electron-withdrawing nature of the bromine atom.

Properties

IUPAC Name

2-[1-benzyl-5-(4-bromophenyl)imidazol-2-yl]sulfanylacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrN3S/c19-16-8-6-15(7-9-16)17-12-21-18(23-11-10-20)22(17)13-14-4-2-1-3-5-14/h1-9,12H,11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCEIZRNIRLMEOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=CN=C2SCC#N)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.